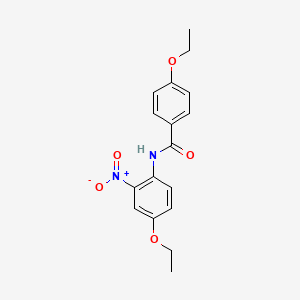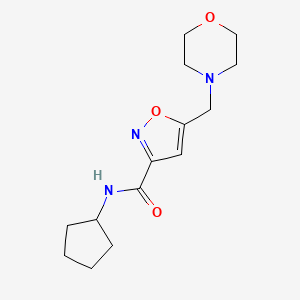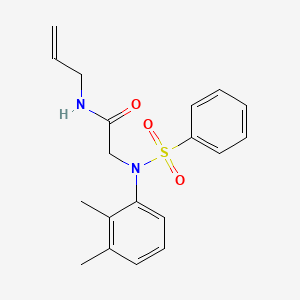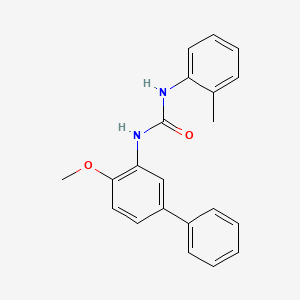![molecular formula C14H16FNO3 B4898052 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FL118, is a novel anticancer agent that has been developed in recent years. It is a small molecule inhibitor that has shown promising results in preclinical studies.
作用机制
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid works by inhibiting the function of multiple proteins that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of MDM2, a protein that is overexpressed in many types of cancer and is involved in the degradation of the tumor suppressor protein p53. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid also inhibits the activity of survivin, a protein that is overexpressed in many types of cancer and is involved in the inhibition of apoptosis.
Biochemical and Physiological Effects:
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the normal functioning of cells. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of anticancer agents.
实验室实验的优点和局限性
One of the main advantages of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is its potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to be effective in animal models of cancer, which is an important step in the development of anticancer agents. One of the limitations of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is its low overall yield in the synthesis process, which can make it difficult to produce large quantities of the compound for use in laboratory experiments.
未来方向
There are several future directions for the development of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid as an anticancer agent. One potential direction is the development of new synthetic methods that can increase the overall yield of the compound. Another potential direction is the development of new formulations of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid that can improve its pharmacokinetic properties and increase its bioavailability. Finally, further preclinical and clinical studies are needed to fully understand the potential of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid as an anticancer agent and to determine its optimal use in the treatment of cancer.
合成方法
The synthesis of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-fluoroaniline, which undergoes a reaction with cyclohexanone to form 2-{[(2-fluorophenyl)amino]cyclohexyl}ketone. This intermediate is then reacted with phosgene to form 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid. The overall yield of this process is around 30%.
科学研究应用
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer agents.
属性
IUPAC Name |
2-[(2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKCRIJIUDDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)

![9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)


![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)

![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)

